1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile
Overview
Description
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a nitrile group and a chlorobenzyl moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile typically involves the reaction of 3-chlorobenzyl chloride with indole-5-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the indole ring allows it to mimic natural substrates or ligands, thereby modulating biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile can be compared with other indole derivatives such as:
1-(2-Chlorobenzyl)-1H-indole-5-carbonitrile: Similar structure but with the chlorine atom at the 2-position of the benzyl group.
1-(4-Chlorobenzyl)-1H-indole-5-carbonitrile: Similar structure but with the chlorine atom at the 4-position of the benzyl group.
1-Benzyl-1H-indole-5-carbonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.
The unique positioning of the chlorine atom in this compound can influence its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-3-1-2-13(9-15)11-19-7-6-14-8-12(10-18)4-5-16(14)19/h1-9H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABNCVIRJFLMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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